gamma-Truxilline
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Overview
Description
Gamma-Truxilline is a natural product derived from the leaves of the coca plant. It is a member of the truxilline family, which are tropane alkaloids formed by the photochemical dimerization of cinnamoylcocaine . These compounds are known for their complex structures and significant biological activities.
Preparation Methods
Gamma-Truxilline can be synthesized through the photochemical dimerization of cinnamoylcocaine. This process involves exposing cinnamoylcocaine to ultraviolet light, which induces the formation of the truxilline structure . Industrial production methods typically involve the extraction of this compound from coca leaves, followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Gamma-Truxilline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of truxillic acids .
Scientific Research Applications
Gamma-Truxilline has several scientific research applications. In chemistry, it is used as a model compound to study the photochemical dimerization of alkaloids . In biology, this compound is studied for its potential effects on the central nervous system, given its structural similarity to other tropane alkaloids . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders . Additionally, this compound is used in the industry for the analysis and characterization of cocaine samples, as the proportion of different truxilline forms present in cocaine can serve as a geographical, manufacture, and storage "fingerprint" .
Mechanism of Action
The mechanism of action of gamma-Truxilline involves its interaction with the central nervous system. It is believed to exert its effects by binding to specific receptors in the brain, similar to other tropane alkaloids . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter release and reuptake, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Gamma-Truxilline is unique among truxillines due to its specific structural configuration. Similar compounds include alpha-Truxilline, beta-Truxilline, delta-Truxilline, epsilon-Truxilline, omega-Truxilline, zeta-Truxilline, peri-Truxilline, neo-Truxilline, and epi-Truxilline . Each of these compounds has a distinct arrangement of atoms, leading to different chemical and biological properties . For example, alpha-Truxilline and beta-Truxilline are known for their analgesic activities, while this compound is primarily studied for its neurological effects .
Properties
IUPAC Name |
bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,4-diphenylcyclobutane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSLGZEBFSUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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